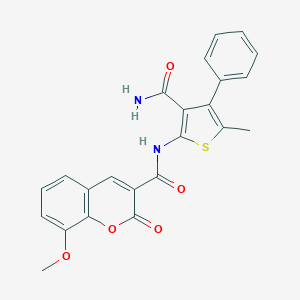![molecular formula C19H20BrNO3 B214063 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B214063.png)
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as BTF, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which have been shown to have a variety of biological activities.
作用机制
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are important for cancer cell survival and proliferation. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can lead to apoptosis. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for metastasis. In addition, 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce the expression of several genes that are involved in apoptosis and cell cycle regulation.
实验室实验的优点和局限性
One advantage of using 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide.
未来方向
There are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of focus could be on the development of more potent and selective inhibitors of the kinases and enzymes that are targeted by 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. Another area of focus could be on the development of combination therapies that use 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other cancer therapeutic agents. Finally, there is a need for further research on the mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, which could lead to a better understanding of its potential applications in cancer therapy.
Conclusion
In conclusion, 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of several cancer cell lines and induce apoptosis. The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are important for cancer cell survival and proliferation. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages and limitations for lab experiments, and there are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide.
合成方法
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 2-bromophenol with formaldehyde and tetrahydrofuran in the presence of hydrochloric acid to form 2-bromomethyltetrahydrofuran. This intermediate is then reacted with 4-aminobenzamide in the presence of potassium carbonate to form 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. This synthesis method has been reported in the literature and has been used to produce 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in sufficient quantities for scientific research.
科学研究应用
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide may have potential as a cancer therapeutic agent.
属性
产品名称 |
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
分子式 |
C19H20BrNO3 |
分子量 |
390.3 g/mol |
IUPAC 名称 |
4-[(2-bromophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20BrNO3/c20-17-5-1-2-6-18(17)24-13-14-7-9-15(10-8-14)19(22)21-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22) |
InChI 键 |
OASQUDXEWKAUHT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
规范 SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)